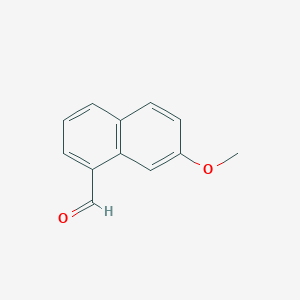

7-Methoxy-1-naphthaldehyde

Description

The exact mass of the compound 7-Methoxy-1-naphthaldehyde is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Methoxy-1-naphthaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-1-naphthaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDUFXRPFJPXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2C=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578310 | |

| Record name | 7-Methoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158365-55-0 | |

| Record name | 7-Methoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methoxy-1-naphthaldehyde (CAS: 158365-55-0)

This guide provides a comprehensive technical overview of 7-Methoxy-1-naphthaldehyde, a key organic intermediate with significant applications in pharmaceutical synthesis and biochemical assays. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and applications, supported by detailed experimental protocols and data.

Introduction and Core Compound Profile

7-Methoxy-1-naphthaldehyde, with the CAS number 158365-55-0, is an aromatic aldehyde built upon a naphthalene scaffold. Its structure is characterized by a methoxy group (-OCH3) at the 7-position and a formyl group (-CHO) at the 1-position of the naphthalene ring. This substitution pattern imparts specific chemical reactivity and physical properties that make it a valuable building block in organic chemistry.

The presence of the electron-donating methoxy group and the electron-withdrawing aldehyde group on the naphthalene ring system influences its reactivity in various chemical transformations. It is also known by its synonyms, 7-Methoxy-1-naphthalenecarboxaldehyde and MONAL 71. This compound typically appears as a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[1] The polarity of the molecule is increased by the presence of the methoxy and aldehyde groups compared to the parent naphthalene structure.[1]

Table 1: Core Compound Properties

| Property | Value | Source(s) |

| CAS Number | 158365-55-0 | |

| Molecular Formula | C₁₂H₁₀O₂ | |

| Molecular Weight | 186.21 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Synonyms | 7-Methoxy-1-naphthalenecarboxaldehyde, MONAL 71 |

Synthesis of 7-Methoxy-1-naphthaldehyde

A robust and industrially scalable synthesis of 7-Methoxy-1-naphthaldehyde has been developed, primarily utilizing 7-methoxy-naphthalen-2-ol as a readily available starting material. This approach is advantageous as it avoids a potentially problematic aromatization step that would be necessary with other precursors.

Synthetic Pathway from 7-Methoxy-naphthalen-2-ol

A patented method outlines a multi-step synthesis that provides a reliable route to 7-Methoxy-1-naphthaldehyde. The overall transformation involves the introduction of a formyl group precursor at the 1-position, followed by subsequent chemical modifications.

Caption: Synthetic pathway from 7-Methoxy-naphthalen-2-ol.

Detailed Experimental Protocol

The following protocol is adapted from a patented industrial synthesis method.

Step 1: Synthesis of 2-Hydroxy-7-methoxy-1-naphthaldehyde Intermediate

-

In a flask equipped with a condenser, combine 7-methoxy-naphthalen-2-ol (1 equivalent), ethyl orthoformate (1.05 equivalents), and aniline (1 equivalent).

-

Heat the mixture to reflux and stir for approximately 20 hours.

-

After cooling, the resulting solid is ground in a 2M ethanolic solution of hydrochloric acid.

-

The mixture is stirred at 60°C for 30 minutes and then cooled.

-

The solid intermediate is collected by filtration, washed with water, and dried.

Step 2: Sulfonylation of the Hydroxyl Group

-

The 2-hydroxy-7-methoxy-1-naphthaldehyde intermediate (1 equivalent) is dissolved in a suitable solvent such as dichloromethane.

-

Triethylamine (1.2 equivalents) is added to the solution.

-

Tosyl chloride (1.05 equivalents) is then added, and the mixture is stirred for approximately 24 hours.

-

The solvent is evaporated, and the residue is taken up in a mixture of water and ethyl acetate.

-

The organic phase is washed, dried, and the solvent is removed to yield the sulfonylated intermediate, which can be purified by recrystallization.

Step 3: Deoxygenation to Yield 7-Methoxy-1-naphthaldehyde

-

To a solution of the sulfonylated intermediate (1 equivalent) in anhydrous dimethylformamide, add 1,3-bis(diphenylphosphino)propane (0.05 equivalents), palladium acetate (0.05 equivalents), triethylamine (4 equivalents), and formic acid (11.5 equivalents).

-

The reaction mixture is heated at 90°C for 1.5 hours.

-

After cooling, the mixture is diluted with ethyl acetate, and the organic phase is washed and dried.

-

The crude product is purified by filtration over neutral alumina to yield 7-Methoxy-1-naphthaldehyde.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of 7-Methoxy-1-naphthaldehyde.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300.13 MHz, CDCl₃, δ in ppm): 10.29 (s, 1H, -CHO), 8.75 (d, J=2.6 Hz, 1H, Ar-H), 7.99 (d, J=8.1 Hz, 1H, Ar-H), 7.9 (d, J=7.1 Hz, 1H, Ar-H), 7.77 (d, J=8.9 Hz, 1H, Ar-H), 7.45 (dd, J=8.1 and 7.1 Hz, 1H, Ar-H), 7.23 (dd, J=8.9 and 2.6 Hz, 1H, Ar-H), 3.98 (s, 3H, -OCH₃).[2]

-

¹³C NMR (75.5 MHz, CDCl₃, δ in ppm): 194.1 (d, -CHO), 160.7 (s, Ar-C), 138.3 (d, Ar-CH), 135.1 (d, Ar-CH), 132.2 (s, Ar-C), 130.2 (s, Ar-C), 129.9 (d, Ar-CH), 129.3 (s, Ar-C), 122.5 (d, Ar-CH), 119.8 (d, Ar-CH), 103.6 (d, Ar-CH), 55.6 (q, -OCH₃).[2]

Infrared (IR) Spectroscopy

-

~3050-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~2950-2850 cm⁻¹: C-H stretching of the methoxy group.

-

~2850 and ~2750 cm⁻¹: C-H stretching of the aldehyde group (Fermi resonance).

-

~1700 cm⁻¹: C=O stretching of the aldehyde group.

-

~1600 and ~1475 cm⁻¹: C=C stretching of the aromatic ring.

-

~1250 cm⁻¹: C-O stretching of the aryl ether.

Mass Spectrometry (MS)

An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 186, corresponding to the molecular weight of the compound. Common fragmentation patterns for aromatic aldehydes would include the loss of a hydrogen atom ([M-1]⁺) to form a stable acylium ion at m/z 185, and the loss of the formyl group ([M-29]⁺) to give a naphthyl cation fragment at m/z 157.

Chromatographic and Physical Data

Table 2: Physical and Chromatographic Properties

| Property | Value | Source(s) |

| Melting Point | 65-67 °C | [2] |

| Purity (typical) | >97% | [1] |

Purification of 7-Methoxy-1-naphthaldehyde can be effectively achieved through column chromatography on silica gel or by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[3][4][5][6][7]

Key Applications

7-Methoxy-1-naphthaldehyde serves as a critical component in both pharmaceutical manufacturing and biomedical research.

Intermediate in the Synthesis of Agomelatine

The most prominent application of 7-Methoxy-1-naphthaldehyde is as a key intermediate in the synthesis of Agomelatine.[2] Agomelatine is an antidepressant medication that acts as a melatonergic agonist and a 5-HT₂C receptor antagonist.

The synthesis of Agomelatine from 7-Methoxy-1-naphthaldehyde typically involves the conversion of the aldehyde group to an ethylamine side chain, which is then acetylated.

Caption: Role of 7-Methoxy-1-naphthaldehyde in Agomelatine synthesis.

Fluorogenic Substrate for Aldehyde Dehydrogenase (ALDH) Assays

7-Methoxy-1-naphthaldehyde is a highly fluorogenic substrate used to measure the activity of aldehyde dehydrogenase (ALDH) isozymes, particularly the cytosolic ALDH1A1.[8] The enzymatic oxidation of the aldehyde to the corresponding carboxylic acid is accompanied by the reduction of NAD⁺ to NADH, which can be monitored fluorometrically. This assay is crucial for studying the role of ALDH in various physiological and pathological processes, including cancer stem cell biology and alcohol metabolism.[8]

Experimental Protocol: Fluorimetric ALDH Activity Assay

This protocol provides a general framework for utilizing 7-Methoxy-1-naphthaldehyde in an ALDH activity assay.

-

Reagent Preparation:

-

Assay Buffer: 50 mM pyrophosphate/HCl buffer, pH 8.1, containing 2 mM DTT and 0.5 mM EDTA.

-

Substrate Stock Solution: A concentrated solution of 7-Methoxy-1-naphthaldehyde in a suitable organic solvent (e.g., DMSO).

-

Coenzyme Solution: NAD⁺ solution in assay buffer (e.g., 100-300 µM).

-

-

Sample Preparation:

-

Prepare tissue homogenates or cell lysates in the assay buffer.

-

Dilute the samples to a final protein concentration of approximately 0.1-2 mg/mL in the cuvette.

-

-

Assay Procedure:

-

In a fluorometer cuvette, combine the assay buffer and the prepared sample.

-

Add the 7-Methoxy-1-naphthaldehyde substrate to a final concentration of 4-5 µM.

-

Initiate the reaction by adding the NAD⁺ coenzyme solution.

-

Monitor the increase in fluorescence over time, which corresponds to the production of NADH. The excitation and emission wavelengths for NADH are typically around 340 nm and 460 nm, respectively.

-

Calculate the reaction rate from the linear portion of the fluorescence versus time plot.

-

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 7-Methoxy-1-naphthaldehyde. While a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound is not universally available, information from related naphthaldehyde compounds suggests the following:

-

Potential Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9][10]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

7-Methoxy-1-naphthaldehyde is a versatile and valuable organic compound with significant applications in the pharmaceutical industry and biochemical research. Its well-defined synthesis and unique chemical properties make it an essential building block for the production of the antidepressant Agomelatine and a powerful tool for studying the activity of aldehyde dehydrogenase enzymes. This guide provides a solid foundation for researchers and professionals working with this important chemical intermediate.

References

- Google Patents. (n.d.). US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine.

-

National Center for Biotechnology Information. (n.d.). Determination of Aldehyde Dehydrogenase (ALDH) Isozymes in Human Cancer Samples - Comparison of Kinetic and Immunochemical Assays. Retrieved from [Link]

- Google Patents. (n.d.). CN101792400A - Synthetic method for agomelatine.

-

ResearchGate. (n.d.). Synthesis of N-(2-(7-methoxy naphthalene-1-yl)ethyl)acetamide (agomelatine). Retrieved from [Link]

- Google Patents. (n.d.). EP2703383A1 - Process for the preparation of agomelatine.

-

ScienCell Research Laboratories. (n.d.). Aldehyde Dehydrogenase Assay (ALDH). Retrieved from [Link]

-

protocols.io. (2020, May 5). Isolation and identification of cancer stem cells by ALDH activity assay. Retrieved from [Link]

-

AMSBIO. (n.d.). Aldehyde Dehydrogenase Activity Colorimetric Assay Kit. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

-

CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

-

Wikipedia. (n.d.). Formylation. Retrieved from [Link]

- Google Patents. (n.d.). US5457239A - Process for formylation of aromatic compounds.

-

Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

-

Beilstein Archives. (2025, April 15). Selective Mono-Formylation of Naphthalene-Fused Propellanes for Methylene-Alternating Copolymers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxy-1-naphthaldehyde. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 1-methoxy-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxy-1-naphthaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison between the FTIR spectra of 7-methoxy-1-tetralone,.... Retrieved from [Link]

-

Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]

-

SpectraBase. (n.d.). 7-Methoxy-1H-indene - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxy-1-Naphthaldehyde, 99%. Retrieved from [Link]

Sources

- 1. beta.lakeland.edu [beta.lakeland.edu]

- 2. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 6. Purification [chem.rochester.edu]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Aldehyde Dehydrogenase (ALDH) Isozymes in Human Cancer Samples - Comparison of Kinetic and Immunochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 7-Methoxy-1-naphthaldehyde: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-1-naphthaldehyde is a pivotal aromatic aldehyde that has garnered significant attention in synthetic and medicinal chemistry. Its unique molecular architecture, characterized by a naphthalene core functionalized with both a methoxy and an aldehyde group, renders it a versatile intermediate in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the molecular structure, spectroscopic profile, synthesis, and key applications of 7-Methoxy-1-naphthaldehyde, with a particular focus on its critical role as a precursor in the production of the antidepressant drug Agomelatine. This document is intended to serve as an in-depth resource for researchers and professionals engaged in drug discovery, process development, and organic synthesis.

Introduction: The Significance of Substituted Naphthaldehydes

Naphthalene derivatives form a cornerstone of modern medicinal chemistry, with their rigid bicyclic aromatic structure providing a valuable scaffold for the design of therapeutic agents targeting a wide array of biological targets.[1] The introduction of functional groups, such as aldehydes and methoxy moieties, onto the naphthalene ring system dramatically influences the molecule's electronic properties, reactivity, and biological activity.[2] 7-Methoxy-1-naphthaldehyde (Figure 1) stands out as a particularly important derivative due to its strategic placement of these functional groups, which facilitates its conversion into high-value pharmaceutical compounds.[3]

Figure 1. Chemical Structure of 7-Methoxy-1-naphthaldehyde.

This guide will delve into the fundamental chemical and physical properties of 7-Methoxy-1-naphthaldehyde, followed by a detailed exploration of its spectroscopic characteristics, which are crucial for its identification and quality control. A significant portion of this document is dedicated to its synthesis, including a discussion of the prevalent Vilsmeier-Haack reaction and a detailed experimental protocol. Finally, the applications of this compound, most notably in the synthesis of Agomelatine, will be discussed, highlighting its importance in the pharmaceutical industry.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of 7-Methoxy-1-naphthaldehyde is essential for its effective handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₀O₂ | [4] |

| Molecular Weight | 186.21 g/mol | [4] |

| CAS Number | 158365-55-0 | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [5] |

| Synonyms | 7-Methoxy-1-naphthalenecarboxaldehyde, MONAL 71 | [4] |

| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. The methoxy group increases its polarity compared to unsubstituted naphthalene. | [5] |

| Storage | Store at < -15°C in a well-closed container. | [4] |

Table 1. Key Physicochemical Properties of 7-Methoxy-1-naphthaldehyde.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of 7-Methoxy-1-naphthaldehyde. The following sections detail the expected spectral features based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 7-Methoxy-1-naphthaldehyde is expected to exhibit distinct signals corresponding to the aldehydic proton, the methoxy protons, and the aromatic protons on the naphthalene ring. The aldehydic proton will appear as a singlet in the downfield region (typically δ 9-10 ppm).[6] The methoxy group protons will present as a sharp singlet around δ 3.8-4.0 ppm. The aromatic protons will resonate in the region of δ 7.0-9.0 ppm, with their specific chemical shifts and coupling patterns being dependent on their position on the naphthalene ring system.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insights into the carbon skeleton. A patented synthesis provides the following experimental ¹³C NMR data (CDCl₃, 75.5 MHz, δ in ppm): 194.1 (d, C=O), 160.7 (s, C-OCH₃), 138.3 (d), 135.1 (d), 132.2 (s), 130.2 (s), 129.9 (d), 129.3 (s), 122.5 (d), 119.8 (d), 103.6 (d), 55.6 (q, -OCH₃).[3] The downfield signal at 194.1 ppm is characteristic of an aldehyde carbonyl carbon. The signal at 55.6 ppm is typical for a methoxy carbon attached to an aromatic ring.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in 7-Methoxy-1-naphthaldehyde.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| ~2820, ~2720 | Medium-Weak | Aldehyde C-H Stretch (Fermi Doublet)[8] |

| ~1700 | Strong | Carbonyl (C=O) Stretch (Conjugated Aldehyde)[8] |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1250 | Strong | Aryl-O (Methoxy) Asymmetric Stretch |

| ~1030 | Medium | Aryl-O (Methoxy) Symmetric Stretch |

| ~830 | Strong | Aromatic C-H Out-of-Plane Bending |

Table 2. Predicted Characteristic IR Absorption Bands for 7-Methoxy-1-naphthaldehyde.

The presence of a strong absorption band around 1700 cm⁻¹ is a clear indicator of the carbonyl group of the aldehyde, with its frequency lowered due to conjugation with the aromatic naphthalene system.[8] The characteristic Fermi doublet for the aldehydic C-H stretch around 2820 and 2720 cm⁻¹ is also a key diagnostic feature.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural elucidation.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (186.21). Aromatic compounds typically exhibit a prominent molecular ion peak due to the stability of the ring system.[9]

-

Key Fragmentation Pathways:

-

[M-1]⁺: Loss of the aldehydic hydrogen atom to form a stable acylium ion is a common fragmentation for aromatic aldehydes, resulting in a peak at m/z 155.

-

[M-29]⁺: Loss of the entire formyl radical (•CHO) is another significant fragmentation pathway, leading to the formation of a 7-methoxynaphthyl cation at m/z 127.[9]

-

[M-44]⁺: Loss of a neutral carbon dioxide molecule after rearrangement is also a possible fragmentation pathway for aromatic aldehydes.

-

Synthesis of 7-Methoxy-1-naphthaldehyde

The synthesis of 7-Methoxy-1-naphthaldehyde is a critical process, particularly for its industrial application in the manufacturing of Agomelatine. Several synthetic routes have been explored, with the Vilsmeier-Haack reaction being a prominent and efficient method for the formylation of electron-rich aromatic compounds like 7-methoxynaphthalene.[10][11]

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction involves the formylation of an activated aromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[11]

The mechanism proceeds through two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[11]

-

Electrophilic Aromatic Substitution: The electron-rich naphthalene ring of the substrate attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[10]

Diagram 1. Generalized workflow of the Vilsmeier-Haack reaction for the synthesis of 7-Methoxy-1-naphthaldehyde.

Experimental Protocol: Industrial Synthesis

The following protocol is based on a patented industrial process for the synthesis of 7-Methoxy-1-naphthaldehyde, which is a key step in the production of Agomelatine.[3]

Step A: Synthesis of an Intermediate Imine

-

To a flask equipped with a condenser, add 7-Methoxy-naphthalen-2-ol (3.5 g; 20.11 mmol), ethyl orthoformate (3.51 mL; 21.12 mmol), and aniline (1.83 mL; 20.11 mmol).

-

Stir the mixture at reflux for 20 hours.

-

After cooling, grind the resulting solid in a 2M ethanolic solution of hydrochloric acid (20 mL).

-

Stir the mixture for 30 minutes at 60°C.

-

Cool the mixture, collect the solid by filtration, wash with water, and dry by azeotropic distillation with ethanol. The intermediate imine is used directly in the next step without further purification.

Step B: Sulfonylation of the Intermediate

This step involves the conversion of the intermediate from Step A into a sulfonylated derivative, which is then further processed to yield 7-Methoxy-1-naphthaldehyde. The patent details several variations of this step.

Step C: Deoxygenation to Yield 7-Methoxy-1-naphthaldehyde

The final step involves the deoxygenation of the sulfonylated intermediate in the presence of a transition metal catalyst and a reducing agent to form the target compound, 7-Methoxy-1-naphthaldehyde.

This patented process highlights an efficient industrial route starting from readily available materials, avoiding more costly starting materials like 7-methoxy-1-tetralone or 8-amino-naphthalen-2-ol that have been described in other literature.[3][12]

Applications in Drug Development and Research

The primary and most significant application of 7-Methoxy-1-naphthaldehyde is as a crucial intermediate in the synthesis of Agomelatine.[3]

Key Intermediate in the Synthesis of Agomelatine

Agomelatine is a melatonergic agonist (MT₁ and MT₂ receptors) and a 5-HT₂C receptor antagonist, which is used for the treatment of major depressive disorder.[3] The synthesis of Agomelatine heavily relies on the availability of high-purity 7-Methoxy-1-naphthaldehyde as a starting material. The aldehyde functionality allows for further chemical transformations to build the final drug molecule.

Diagram 2. Simplified workflow illustrating the role of 7-Methoxy-1-naphthaldehyde in the synthesis of Agomelatine.

Potential Biological Activities and Research Applications

While its role as a synthetic intermediate is well-established, research also suggests that 7-Methoxy-1-naphthaldehyde itself may possess biological activities. It has been shown to inhibit cytosolic aldehyde dehydrogenase, an enzyme involved in alcohol metabolism.[4] Furthermore, some in vitro studies have indicated cytotoxic effects on human liver cells.[4] These findings suggest that 7-Methoxy-1-naphthaldehyde and its derivatives could be explored as potential leads in drug discovery programs. The naphthalene scaffold is known to be a versatile platform in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Conclusion

7-Methoxy-1-naphthaldehyde is a molecule of significant industrial and research importance. Its well-defined molecular structure and reactivity make it an invaluable building block in organic synthesis, most notably in the production of the antidepressant Agomelatine. This guide has provided a detailed overview of its chemical and physical properties, a comprehensive analysis of its spectroscopic characteristics, an insight into its synthesis via the Vilsmeier-Haack reaction, and a summary of its key applications. For researchers and professionals in the fields of drug development and organic chemistry, a thorough understanding of 7-Methoxy-1-naphthaldehyde is crucial for leveraging its full potential in the creation of novel and impactful chemical entities.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Naphthalene Derivatives: Focus on 2-Hydroxy-1-naphthaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Ali, K. M., et al. (2024).

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Kandagatla, B., et al. (2012). A new route for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde. Tetrahedron Letters, 53(51), 7125-7127.

- Google Patents. (n.d.). US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine.

- Alghamdi, M. A., et al. (2023). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. Journal of Molecular Structure, 1275, 134639.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

- Patil, S. B., & Patil, D. R. (2014). Review Article on Vilsmeier-Haack Reaction. International Journal of Chemical and Pharmaceutical Sciences, 5(2), 1-13.

-

MiMeDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (MMDBc0029978). Retrieved from [Link]

- Tretyakova, E. V., Salimova, E. V., & Parfenova, L. V. (2019). Synthesis of 7-formyl methyl abietate via Vilsmeier-Haack reaction. Bashkir Chemical Journal, 26(2), 56-59.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison between the FTIR spectra of 7-methoxy-1-tetralone, 7,7′-Dimethoxy-1,1′-binaphthalene, and 7′-Methoxy-[1,1′-binaphthalen]-7-ol. Retrieved from [Link]

- Chopra, B., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-10.

-

ResearchGate. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1-methoxy-. Retrieved from [Link]

- Ali, K. M., et al. (2024).

- Kumar, A., & Singh, P. (2018). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. World Wide Journal of Multidisciplinary Research and Development, 4(1), 1-5.

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]

-

Science.gov. (n.d.). infrared ir spectroscopies: Topics by Science.gov. Retrieved from [Link]

-

YouTube. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Retrieved from [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

ResearchGate. (n.d.). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. Retrieved from [Link]

Sources

- 1. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]

- 2. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 158365-55-0|7-Methoxy-1-naphthaldehyde|BLD Pharm [bldpharm.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2-Methoxy-1-naphthaldehyde | C12H10O2 | CID 79352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-METHOXY-1-NAPHTHALDEHYDE(5392-12-1) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 7-Methoxy-1-naphthaldehyde from 7-Methoxy-naphthalen-2-ol

This technical guide provides a comprehensive overview of the synthetic pathways for converting 7-methoxy-naphthalen-2-ol into 7-methoxy-1-naphthaldehyde, a key intermediate in the synthesis of pharmacologically active molecules and a valuable tool in biochemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of 7-Methoxy-1-naphthaldehyde

7-Methoxy-1-naphthaldehyde is a crucial building block in the synthesis of agomelatine, a potent antidepressant that acts as a melatoninergic agonist and a 5-HT2C receptor antagonist.[1][2] Beyond its role in medicinal chemistry, this aldehyde and its derivatives are utilized as fluorogenic substrates for the detection of aldehyde dehydrogenase (ALDH) activity in biological samples, making them valuable tools in diagnostics and biomedical research.[3][4] The efficient and scalable synthesis of 7-methoxy-1-naphthaldehyde is therefore of significant interest to the pharmaceutical and biotechnology industries. This guide will explore established and practical methodologies for its preparation from the readily available starting material, 7-methoxy-naphthalen-2-ol.

Synthetic Strategies: From Naphthol to Naphthaldehyde

The conversion of a phenol or naphthol to an ortho-hydroxy-substituted aldehyde is a fundamental transformation in organic synthesis. Several named reactions can achieve this, including the Duff reaction, the Reimer-Tiemann reaction, and the Vilsmeier-Haack reaction. Additionally, specific methodologies have been developed and patented for the efficient synthesis of 7-methoxy-1-naphthaldehyde. This guide will focus on two prominent and practical approaches: a direct formylation via an imine intermediate and the classic Duff reaction.

Methodology 1: Formylation via Imine Intermediate using Ethyl Orthoformate and Aniline

This highly effective method, detailed in patent literature, provides a direct and high-yielding route to the desired product without the need for harsh reagents.[1][2] The reaction proceeds through the formation of an imine, which is subsequently hydrolyzed to the aldehyde.

Reaction Principle and Causality

The reaction is initiated by the condensation of 7-methoxy-naphthalen-2-ol with ethyl orthoformate and aniline. The orthoformate acts as a one-carbon electrophile, and aniline serves as a temporary functional group to form an intermediate imine. The electron-donating nature of the hydroxyl and methoxy groups on the naphthalene ring activates the ortho position for electrophilic substitution. The subsequent acidic hydrolysis of the imine readily yields the target aldehyde. This method is advantageous due to its relatively mild conditions and good yield.[1][2]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis via an imine intermediate.

Detailed Experimental Protocol

Materials:

-

7-Methoxy-naphthalen-2-ol

-

Ethyl orthoformate

-

Aniline

-

2M Ethanolic Hydrochloric Acid

-

Water

-

Ethanol

Procedure:

-

In a flask equipped with a condenser, combine 7-methoxy-naphthalen-2-ol (1 equivalent), ethyl orthoformate (1.05 equivalents), and aniline (1 equivalent).

-

Heat the mixture to reflux and maintain for 20 hours with stirring.

-

After cooling, add a 2M ethanolic solution of hydrochloric acid to the solid residue and grind the solid.

-

Stir the resulting suspension at 60°C for 30 minutes.

-

Cool the mixture and collect the solid product by filtration.

-

Wash the collected solid with water.

-

Dry the product by azeotropic distillation with ethanol. The product can often be used directly in the next step without further purification.[1][2]

Quantitative Data

| Reagent | Molar Ratio | Purity | Yield |

| 7-Methoxy-naphthalen-2-ol | 1.00 | >98% | 73% |

| Ethyl orthoformate | 1.05 | >98% | N/A |

| Aniline | 1.00 | >98% | N/A |

Yield reported in the patent literature.[1][2]

Methodology 2: The Duff Reaction

The Duff reaction is a classic method for the ortho-formylation of phenols and other activated aromatic compounds.[5][6][7] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.

Reaction Principle and Causality

The Duff reaction is an electrophilic aromatic substitution.[5] In an acidic environment, hexamethylenetetramine decomposes to generate an electrophilic iminium ion.[7] The electron-rich naphthalene ring of 7-methoxy-naphthalen-2-ol, activated by the hydroxyl and methoxy groups, attacks this iminium ion, preferentially at the ortho position to the hydroxyl group.[6] Subsequent hydrolysis of the resulting intermediate furnishes the aldehyde. The reaction's selectivity for the ortho position in phenols is a key advantage.[5]

Reaction Mechanism Diagram

Caption: Simplified mechanism of the Duff reaction.

Detailed Experimental Protocol

Materials:

-

7-Methoxy-naphthalen-2-ol

-

Hexamethylenetetramine (HMTA)

-

Anhydrous Trifluoroacetic Acid (TFA) or Acetic Acid

-

4M Hydrochloric Acid

-

Dichloromethane

Procedure:

-

Dissolve 7-methoxy-naphthalen-2-ol (1 equivalent) and hexamethylenetetramine (2 equivalents) in anhydrous trifluoroacetic acid under a nitrogen atmosphere.

-

Reflux the resulting solution for 24 hours.

-

Pour the cooled reaction mixture into 4M hydrochloric acid and stir for 10 minutes.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

This is a generalized procedure based on modified Duff reactions for substituted phenols.[8]

Quantitative Data

| Reagent | Molar Ratio | Solvent | Yield Range |

| 7-Methoxy-naphthalen-2-ol | 1.00 | TFA | 40-60% |

| Hexamethylenetetramine | 2.00 | TFA | N/A |

Yields for Duff reactions can vary significantly depending on the substrate and specific conditions.[5]

Alternative Formylation Methods

While the two methods detailed above are highly practical, other classical reactions for phenol formylation are worth noting, although they may present certain disadvantages for this specific transformation.

-

Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to generate dichlorocarbene as the electrophile.[9] While effective for simple phenols, it often results in a mixture of ortho and para isomers and can have moderate yields.[10] The harsh basic conditions may also not be suitable for all substrates.

-

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride and dimethylformamide, to formylate electron-rich aromatic rings.[11][12] It is a powerful method but requires careful handling of the reagents. The reactivity and regioselectivity would need to be optimized for 7-methoxy-naphthalen-2-ol.

Characterization of 7-Methoxy-1-naphthaldehyde

The final product should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C12H10O2 |

| Molecular Weight | 186.21 g/mol |

| Appearance | Colorless to pale yellow solid or liquid |

| 13C NMR (CDCl3) | δ (ppm): 194.1, 160.7, 138.3, 135.1, 132.2, 130.2, 129.9, 129.3, 122.5, 119.8, 103.6, 55.6[1] |

Conclusion

The synthesis of 7-methoxy-1-naphthaldehyde from 7-methoxy-naphthalen-2-ol can be achieved through several synthetic routes. The method utilizing ethyl orthoformate and aniline, as described in the patent literature, offers a robust and high-yielding process suitable for industrial applications.[1][2] The Duff reaction provides a viable alternative, though yields may be more variable. The choice of synthetic route will depend on factors such as scale, available reagents, and desired purity. This guide provides the necessary technical details for researchers and scientists to successfully synthesize this valuable chemical intermediate.

References

- Duff reaction - Grokipedia. (n.d.).

- 1346604-99-6| Chemical Name : 7-Methoxy-1-naphthaldehyde-d3 | Pharmaffiliates. (n.d.).

- Duff reaction - Wikipedia. (n.d.).

- Duff reaction - chemeurope.com. (n.d.).

- Gibbs–Helmholtz plots for VH formylation of 1-naphthol using (SOCl2 + DMF). (n.d.).

- US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents. (n.d.).

- CAS 158365-55-0: 1-Naphthalenecarboxaldehyde,7-methoxy- - CymitQuimica. (n.d.).

- Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. (n.d.).

- Duff Reaction. (n.d.).

- RU2680243C1 - Novel method for synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in synthesis of agomelatine - Google Patents. (n.d.).

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).

- Reimer–Tiemann reaction - Wikipedia. (n.d.).

- ortho/para-Selectivity in the Reimer-Tiemann Reaction [duplicate] - ECHEMI. (n.d.).

Sources

- 1. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 2. RU2680243C1 - Novel method for synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in synthesis of agomelatine - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS 158365-55-0: 1-Naphthalenecarboxaldehyde,7-methoxy- [cymitquimica.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Duff reaction - Wikipedia [en.wikipedia.org]

- 7. Duff_reaction [chemeurope.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 10. echemi.com [echemi.com]

- 11. ijpcbs.com [ijpcbs.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

synthesis of 7-Methoxy-1-naphthaldehyde via Vilsmeier-Haack reaction

An In-Depth Technical Guide to the Synthesis of 7-Methoxy-1-naphthaldehyde via the Vilsmeier-Haack Reaction

Introduction

The Vilsmeier-Haack reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from an amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto a substrate.[4][5] The resulting aldehydes are pivotal intermediates in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.

Among the valuable products accessible through this method, substituted naphthaldehydes are of significant interest. Specifically, 7-Methoxy-1-naphthaldehyde, synthesized from the readily available 2-methoxynaphthalene, serves as a key building block in medicinal chemistry and drug development.[6] The strategic placement of the methoxy and aldehyde groups on the naphthalene scaffold allows for diverse subsequent chemical modifications.

This technical guide offers a comprehensive exploration of the synthesis of 7-Methoxy-1-naphthaldehyde via the Vilsmeier-Haack reaction. As a senior application scientist, this document is structured to provide not just a procedural outline, but a deep, field-tested understanding of the reaction mechanism, the causality behind experimental choices, and the critical parameters for a successful and reproducible synthesis.

Reaction Mechanism and Scientific Rationale

The Vilsmeier-Haack reaction is a multi-step process that begins with the formation of a potent electrophile, which then engages the aromatic substrate in an electrophilic substitution, followed by hydrolysis to yield the final aldehyde.[3][7]

Pillar 1: Formation of the Vilsmeier Reagent

The heart of the reaction is the Vilsmeier reagent, a highly electrophilic chloroiminium salt.[8][9] It is generated from the reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][7] The oxygen atom of DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the resonance-stabilized chloroiminium ion, also known as the Vilsmeier reagent.[10][11] This activation step is crucial; DMF alone is not electrophilic enough to react with the aromatic system. The conversion to the chloroiminium ion transforms the latent carbonyl carbon into a highly reactive electrophile.

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Pillar 2: Electrophilic Aromatic Substitution & Regioselectivity

The substrate, 2-methoxynaphthalene, is an electron-rich aromatic compound. The methoxy (-OCH₃) group is a potent activating group, donating electron density to the naphthalene ring system via resonance, primarily at the ortho and para positions. In the case of 2-methoxynaphthalene, this activates the C1 (ortho) and C3 (ortho) positions on the same ring, and the C6 and C8 positions on the adjacent ring.

The formylation occurs with high regioselectivity at the C1 position for two principal reasons:

-

Electronic Activation: The C1 position is highly activated by the adjacent methoxy group, making it a prime target for electrophilic attack.

-

Steric Accessibility: The C1 position is sterically unhindered compared to other activated positions, facilitating the approach of the bulky Vilsmeier reagent.

The electron-rich π-system of the naphthalene ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a resonance-stabilized cationic intermediate (a sigma complex). A base, such as DMF or the dichlorophosphate anion, then abstracts a proton to restore aromaticity, yielding an iminium salt intermediate.[1][5]

Pillar 3: Hydrolysis to the Aldehyde

The final step is the hydrolysis of the iminium salt, which is typically accomplished during the aqueous workup.[1][8] The reaction mixture is quenched with water or ice, and the iminium salt is readily hydrolyzed to liberate the final product, 7-Methoxy-1-naphthaldehyde, and dimethylamine. This step is often facilitated by neutralization with a base to ensure complete conversion.

Caption: Overall mechanism for the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

This protocol is a self-validating system, where careful execution of each step ensures high yield and purity.

Reagents and Equipment

| Reagent/Material | Grade | Notes |

| 2-Methoxynaphthalene | Reagent (≥98%) | Ensure it is dry. |

| N,N-Dimethylformamide (DMF) | Anhydrous (≥99.8%) | Crucial for Vilsmeier reagent formation. |

| Phosphorus oxychloride (POCl₃) | Reagent (≥99%) | Highly corrosive and moisture-sensitive. Handle in a fume hood. |

| Dichloromethane (DCM) | Anhydrous | Optional solvent. |

| Sodium Acetate (NaOAc) | Anhydrous | For workup and neutralization. |

| Crushed Ice | - | For quenching the reaction. |

| Ethyl Acetate | ACS Grade | For extraction. |

| Brine (Saturated NaCl) | - | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | For drying. |

| Equipment | ||

| Three-necked round-bottom flask | Fitted with a mechanical stirrer, dropping funnel, and nitrogen inlet. | |

| Ice-water bath | For temperature control. | |

| Heating mantle/Oil bath | For reaction temperature control. | |

| Buchner funnel and flask | For product filtration. |

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 2-Methoxynaphthalene | 158.19 | 50.0 | 1.0 | 7.91 g |

| POCl₃ | 153.33 | 60.0 | 1.2 | 5.5 mL |

| DMF | 73.09 | 180.0 | 3.6 | 13.15 g (13.9 mL) |

Step-by-Step Methodology

Caption: Experimental workflow for the synthesis.

-

Preparation of the Vilsmeier Reagent:

-

In a dry, three-necked 500 mL flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (13.9 mL, 180.0 mmol).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

With vigorous stirring, add phosphorus oxychloride (5.5 mL, 60.0 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the Vilsmeier reagent is exothermic.[8][12] A thick, white precipitate of the reagent may form.

-

-

Formylation Reaction:

-

After the addition of POCl₃ is complete, remove the ice bath and allow the mixture to stir for an additional 15 minutes at room temperature.

-

Dissolve 2-methoxynaphthalene (7.91 g, 50.0 mmol) in a minimal amount of DMF or anhydrous dichloromethane.

-

Add the 2-methoxynaphthalene solution to the Vilsmeier reagent mixture.

-

Heat the reaction mixture to 60-70 °C using an oil bath and maintain this temperature with stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Quenching and Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

In a separate large beaker (2 L), prepare a mixture of crushed ice (approx. 400 g) and a solution of sodium acetate (50 g in 200 mL of water).

-

Carefully and slowly pour the reaction mixture into the stirred ice/sodium acetate slurry. This step is exothermic and hydrolyzes the iminium salt.[1]

-

Stir the resulting suspension vigorously for 1 hour to ensure complete precipitation of the product.

-

-

Isolation and Purification:

-

Collect the precipitated crude product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven.

-

For purification, the crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate). Alternatively, for higher purity, the product can be purified by silica gel column chromatography using a hexanes/ethyl acetate gradient.[1][13] The expected yield is typically in the range of 75-85%.

-

Troubleshooting and Field Insights

-

Moisture is Critical: The Vilsmeier reagent is highly sensitive to moisture. The use of anhydrous solvents and a dry reaction setup under an inert atmosphere is paramount to prevent premature decomposition of the reagent and ensure high yields.

-

Temperature Control: Overheating during the formation of the Vilsmeier reagent can lead to its decomposition. Conversely, insufficient heating during the formylation step will result in a sluggish or incomplete reaction.

-

Workup pH: Ensuring the pH is neutral to slightly basic during workup is essential for complete hydrolysis of the iminium intermediate and precipitation of the aldehyde. An acidic workup may lead to incomplete hydrolysis.

-

Purification of Naphthaldehydes: Naphthaldehydes can sometimes be challenging to purify due to similar polarities of starting material and product. A well-optimized chromatography system or careful recrystallization is often necessary.

Conclusion

The Vilsmeier-Haack reaction is a highly effective and reliable method for the regioselective formylation of 2-methoxynaphthalene to produce 7-Methoxy-1-naphthaldehyde. By understanding the underlying mechanism—from the crucial activation of DMF to the final hydrolysis—and adhering to a meticulously controlled experimental protocol, researchers can consistently achieve high yields of this valuable synthetic intermediate. This guide provides the authoritative grounding and practical insights necessary for drug development professionals and scientists to successfully implement this synthesis in their work.

References

-

PrepChem.com. Synthesis of Vilsmeier reagent. [Link]

-

Kimura, Y. & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

Synlett. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. [Link]

- Google Patents. Method for preparing vilsmeier reagent. WO2020050368A1.

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Organic Syntheses. (2012). Ortho-Formylation of Phenols. Org. Synth. 89, 220. [Link]

-

Organic Syntheses. β-NAPHTHALDEHYDE. [Link]

-

Wikipedia. Vilsmeier reagent. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

-

PubMed. Effects of methoxy and formyl substituents on the energetics and reactivity of α-naphthalenes: a calorimetric and computational study. [Link]

-

Cambridge University Press. Vilsmeier-Haack Reaction. [Link]

-

Organic Syntheses. 1-naphthaldehyde. [Link]

-

International Journal of Current Research and Review. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

ResearchGate. Vilsmeier?Haack Synthesis of Aromatic Aldehydes Using Bis-(Trichloromethyl) Carbonate and Dimethylformamide. [Link]

-

Organic Syntheses. 2-hydroxy-1-naphthaldehyde. [Link]

- Google Patents.

-

Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its synthetic applications. [Link]

-

Organic Syntheses. (2020). Catalytic Vilsmeier-Haack Reaction for the Synthesis of 3-Formylindole. Org. Synth. 97, 312-326. [Link]

-

Slideshare. Vilsmeier haack reaction. [Link]

-

ResearchGate. Formylation of naphthalene-fused propellanes. [Link]

-

ResearchGate. Formylation of phenols, methoxy-and methylbenzenes. [Link]

-

National Institutes of Health (NIH). Naphthalene metabolism by pseudomonads: purification and properties of 1,2-dihydroxynaphthalene oxygenase. [Link]

-

Beilstein Archives. Selective Mono-Formylation of Naphthalene-Fused Propellanes for Methylene-Alternating Copolymers. [Link]

-

YouTube. Vilsmeier Reaction. [Link]

Sources

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. name-reaction.com [name-reaction.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. prepchem.com [prepchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 7-Methoxy-1-naphthaldehyde

Introduction: Elucidating the Molecular Architecture of 7-Methoxy-1-naphthaldehyde

7-Methoxy-1-naphthaldehyde, a key intermediate in organic synthesis, particularly in the preparation of pharmacologically active compounds, presents a fascinating case for spectroscopic exploration. Its molecular framework, comprising a naphthalene core substituted with a methoxy and an aldehyde group, gives rise to a unique electronic and vibrational landscape.[1] A thorough spectroscopic analysis is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide provides a comprehensive, in-depth analysis of 7-Methoxy-1-naphthaldehyde using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). As a self-validating system, each technique offers a unique piece of the structural puzzle, and together they provide an unambiguous characterization of the molecule.

This document is structured to provide not just procedural steps, but the underlying scientific rationale for experimental choices, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is fundamental to interpreting spectroscopic data. The structure of 7-Methoxy-1-naphthaldehyde is depicted below, with the standard numbering for the naphthalene ring system.

Caption: Molecular structure and atom numbering of 7-Methoxy-1-naphthaldehyde.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom in the molecule.

A. ¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 7-Methoxy-1-naphthaldehyde in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing power for a wide range of organic compounds and its single deuterium lock signal.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic region of this molecule.

-

Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Time: 2-3 seconds to ensure good resolution.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.

-

Referencing: The spectrum is referenced to the residual solvent peak of CHCl₃ at 7.26 ppm.

-

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of 7-Methoxy-1-naphthaldehyde is characterized by distinct signals for the aldehydic proton, the methoxy protons, and the aromatic protons on the naphthalene ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-CHO | 10.74 | singlet (s) | - |

| H-8 | 8.72 | doublet (d) | 2.4 |

| H-5 | 8.03 | doublet (d) | 8.9 |

| H-4 | 7.75 | doublet (d) | 8.9 |

| H-2 | 7.36 | doublet (d) | 8.9 |

| H-6 | 7.22 | doublet of doublets (dd) | 8.9, 2.4 |

| -OCH₃ | 3.97 | singlet (s) | - |

Note: The above data is based on a cited patent and represents a typical spectrum in CDCl₃.

Expert Insights:

-

The aldehydic proton at 10.74 ppm is significantly deshielded due to the anisotropic effect of the carbonyl group and its direct attachment to the electron-withdrawing naphthalene system. Its singlet nature confirms the absence of adjacent protons.

-

The methoxy protons appear as a sharp singlet at 3.97 ppm, integrating to three protons, a characteristic signature of a -OCH₃ group.

-

The aromatic region (7.22-8.72 ppm) is complex due to the fused ring system. The assignments are based on expected chemical shifts and coupling patterns. The doublet of doublets for H-6 is a result of coupling to both H-5 and H-8.

Caption: ¹H NMR assignments for 7-Methoxy-1-naphthaldehyde.

B. ¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition:

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: Several hundred to several thousand scans are typically required due to the low natural abundance of ¹³C.

-

Referencing: The spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.

-

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum reveals 12 distinct carbon signals, consistent with the molecular formula C₁₂H₁₀O₂.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 194.1 |

| C-7 | 160.7 |

| C-8 | 138.3 |

| C-4 | 135.1 |

| C-4a | 132.2 |

| C-8a | 130.2 |

| C-5 | 129.9 |

| C-1 | 129.3 |

| C-2 | 122.5 |

| C-6 | 119.8 |

| C-3 | 103.6 |

| -OCH₃ | 55.6 |

Note: The above data is based on a cited patent and represents a typical spectrum in CDCl₃.

Expert Insights:

-

The carbonyl carbon at 194.1 ppm is highly deshielded, as expected for an aldehyde.

-

The carbon attached to the methoxy group (C-7) appears at 160.7 ppm, shifted downfield due to the electron-donating effect of the oxygen atom.

-

The methoxy carbon itself resonates at 55.6 ppm, a typical value for an aromatic methoxy group.[2]

-

The remaining nine signals in the aromatic region (103.6-138.3 ppm) correspond to the naphthalene ring carbons. Their specific assignments can be confirmed using 2D NMR techniques such as HSQC and HMBC.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Sample Preparation:

-

Solid State (ATR): A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and convenient method.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

A background spectrum is collected before running the sample.

-

Interpretation of the IR Spectrum:

The IR spectrum of 7-Methoxy-1-naphthaldehyde will exhibit characteristic absorption bands for the aldehyde, methoxy, and aromatic functionalities.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2950-2850 | Medium |

| Aldehyde C-H Stretch (Fermi doublet) | ~2820 and ~2720 | Medium to Weak |

| Carbonyl (C=O) Stretch (conjugated) | 1705-1685 | Strong |

| Aromatic C=C Stretch | 1600, 1580, 1500 | Medium to Strong |

| C-O Stretch (aromatic ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Strong |

| C-H Out-of-Plane Bending | 900-675 | Strong |

Expert Insights:

-

The most diagnostic peaks are the strong C=O stretch of the conjugated aldehyde, expected around 1690 cm⁻¹, and the two weaker bands for the aldehyde C-H stretch near 2820 and 2720 cm⁻¹.[3][4][5] The presence of both is a strong indicator of an aldehyde.

-

The strong absorption band for the C-O stretch of the aryl ether (methoxy group) will be prominent in the fingerprint region.

-

The exact positions of the aromatic C=C stretching and C-H out-of-plane bending bands can provide information about the substitution pattern on the naphthalene ring.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the naphthalene ring in 7-Methoxy-1-naphthaldehyde, exhibit characteristic absorption bands in the UV-Vis region.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent such as ethanol, methanol, or cyclohexane. The choice of solvent is critical as it can influence the position and intensity of the absorption bands.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Spectral Range: 200-400 nm.

-

A baseline is recorded with a cuvette containing only the solvent.

-

The absorbance of the sample solution is then measured over the spectral range.

-

Interpretation of the UV-Vis Spectrum:

The UV-Vis spectrum of 7-Methoxy-1-naphthaldehyde is expected to show multiple absorption bands characteristic of the substituted naphthalene chromophore.

| Transition | Expected λmax (nm) |

| π → π | ~220-250 |

| π → π (naphthalene ring) | ~280-340 |

| n → π* (carbonyl) | ~320-360 (often weak and may be obscured) |

Expert Insights:

-

Naphthalene itself has characteristic absorption bands. The presence of the methoxy (an auxochrome) and aldehyde (a chromophore) groups will cause a bathochromic (red) shift of these bands to longer wavelengths and may also increase their intensity (hyperchromic effect).[6]

-

The electron-donating methoxy group and the electron-withdrawing aldehyde group extend the conjugation of the system, leading to lower energy electronic transitions and thus absorption at longer wavelengths.

-

The fine vibrational structure often seen in the spectrum of unsubstituted naphthalene may be broadened or lost due to substitution and solvent effects.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which typically induces significant fragmentation. "Softer" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.

-

Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap.

Interpretation of the Mass Spectrum:

The mass spectrum of 7-Methoxy-1-naphthaldehyde (Molecular Weight: 186.21 g/mol ) will show a molecular ion peak (M⁺˙) and several characteristic fragment ions.

| m/z | Proposed Fragment | Loss |

| 186 | [C₁₂H₁₀O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 185 | [C₁₂H₉O₂]⁺ | H• (from aldehyde) |

| 157 | [C₁₁H₉O]⁺ | CHO• (formyl radical) |

| 129 | [C₁₀H₉]⁺ | CO (from the [M-CHO]⁺ fragment) |

| 115 | [C₉H₇]⁺ | CH₂O (from the [M-H]⁺ fragment) |

Expert Insights:

-

The molecular ion peak at m/z 186 should be clearly visible, especially with softer ionization techniques.

-

A prominent peak at M-1 (m/z 185) is highly characteristic of aldehydes, resulting from the loss of the aldehydic hydrogen atom to form a stable acylium ion.[7]

-

The loss of the entire formyl radical (CHO•, 29 Da) to give a peak at m/z 157 is also a common and significant fragmentation pathway for aromatic aldehydes.[7]

-

Further fragmentation of these primary ions can provide additional structural confirmation.

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure, spectroscopic characterization and density functional studies of (E)-1-((3-methoxyphenylimino)methyl)naphthalen-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. 158365-55-0|7-Methoxy-1-naphthaldehyde|BLD Pharm [bldpharm.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

A Technical Guide to the Spectroscopic Characterization of 7-Methoxy-1-naphthaldehyde

Abstract

This technical guide provides a comprehensive analysis of 7-Methoxy-1-naphthaldehyde (C₁₂H₁₀O₂) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] Intended for researchers, scientists, and professionals in drug development, this document details the structural elucidation of this compound through the interpretation of ¹H NMR, ¹³C NMR, and mass fragmentation data. We present field-proven, step-by-step protocols for data acquisition, in-depth analysis of spectral data, and visual diagrams to illustrate molecular structure and fragmentation pathways, ensuring a self-validating approach to compound characterization.

Introduction

7-Methoxy-1-naphthaldehyde is an aromatic organic compound featuring a naphthalene core substituted with a methoxy group and an aldehyde functional group.[1] Its structural attributes make it a valuable intermediate in organic synthesis and medicinal chemistry.[1] Accurate and unambiguous structural confirmation is paramount for its application in complex synthetic pathways and biological assays. This guide focuses on the two primary analytical techniques for this purpose: NMR spectroscopy, which provides detailed information about the carbon-hydrogen framework, and mass spectrometry, which determines the molecular weight and reveals structural information through fragmentation analysis.

Molecular Structure and Spectroscopic Overview

The unique arrangement of the methoxy and aldehyde groups on the naphthalene ring system gives rise to a distinct spectroscopic fingerprint. Understanding this structure is key to interpreting the resulting spectra.

Molecular Structure Diagram

The diagram below illustrates the chemical structure of 7-Methoxy-1-naphthaldehyde with IUPAC numbering for the naphthalene ring, which will be used for NMR peak assignments.

Caption: Chemical structure of 7-Methoxy-1-naphthaldehyde with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of atomic nuclei (primarily ¹H and ¹³C), we can deduce the connectivity and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of 7-Methoxy-1-naphthaldehyde in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

The ¹H NMR spectrum of 7-Methoxy-1-naphthaldehyde shows distinct signals for the aldehyde proton, the aromatic protons, and the methoxy protons.

| Proton Assignment | Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-Aldehyde | ~10.3 | Singlet (s) | - | 1H |

| H-8 | ~9.2 | Doublet (d) | ~8.5 | 1H |

| H-2 | ~8.2 | Doublet (d) | ~7.2 | 1H |

| H-4 | ~8.0 | Doublet (d) | ~8.2 | 1H |

| H-5 | ~7.8 | Doublet (d) | ~8.8 | 1H |

| H-3 | ~7.6 | Triplet (t) | ~7.7 | 1H |

| H-6 | ~7.3 | Doublet of Doublets (dd) | ~8.8, ~2.5 | 1H |

| OCH₃ | ~4.0 | Singlet (s) | - | 3H |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Causality Behind Assignments:

-

Aldehyde Proton (~10.3 ppm): This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen, placing its signal far downfield.

-

Aromatic Protons (7.3-9.2 ppm): These protons resonate in the typical aromatic region. Their specific shifts are influenced by the electronic effects of the aldehyde and methoxy substituents. H-8 is significantly deshielded due to the anisotropic effect of the nearby aldehyde group.

-

Methoxy Protons (~4.0 ppm): The three equivalent protons of the methoxy group appear as a sharp singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a 101 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A greater number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the FID similarly to the ¹H NMR spectrum. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

The ¹³C NMR spectrum will show 12 distinct signals, corresponding to the 10 carbons of the naphthalene ring, the aldehyde carbon, and the methoxy carbon.

| Carbon Assignment | Chemical Shift (δ) ppm (DMSO-d₆) |

| C=O (Aldehyde) | ~192.7 |

| C-7 (C-O) | ~157.8 |

| C-8a | ~135.0 |

| C-1 | ~133.9 |

| C-4a | ~131.0 |

| C-4 | ~130.5 |

| C-2 | ~129.4 |

| C-5 | ~128.0 |

| C-8 | ~126.0 |

| C-3 | ~124.5 |

| C-6 | ~118.0 |

| OCH₃ | ~55.7 |

Note: Data is representative and can vary based on experimental conditions. Some assignments may be interchangeable without further 2D NMR experiments.

Causality Behind Assignments:

-

Carbonyl Carbon (~192.7 ppm): The aldehyde carbon is the most deshielded carbon due to the direct attachment to a highly electronegative oxygen atom.

-

Aromatic Carbons (118-158 ppm): The aromatic carbons resonate in a broad range. The carbon attached to the electron-donating methoxy group (C-7) is shifted downfield, while other carbons are influenced by the combined electronic effects of both substituents.

-

Methoxy Carbon (~55.7 ppm): This aliphatic carbon is the most shielded, appearing furthest upfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe is often used.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV).[3] This causes the molecule to lose an electron, forming a positively charged molecular ion (M•⁺).

-

Fragmentation: The molecular ion is often unstable and fragments into smaller, charged ions and neutral radicals.[3]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.